Cas no 16888-44-1 (3-(morpholin-4-yl)propanethioamide)

3-(morpholin-4-yl)propanethioamide 化学的及び物理的性質
名前と識別子
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- 3-morpholin-4-ylpropanethioamide
- 3-(morpholin-4-yl)propanethioamide
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- インチ: 1S/C7H14N2OS/c8-7(11)1-2-9-3-5-10-6-4-9/h1-6H2,(H2,8,11)
- InChIKey: HFWPEMLLGFFLBR-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(N)=S)CCOCC1
3-(morpholin-4-yl)propanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53653-2.5g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 2.5g |
$246.0 | 2023-06-04 | ||
Enamine | EN300-53653-0.1g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 0.1g |
$103.0 | 2023-06-04 | ||
Enamine | EN300-53653-0.5g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 0.5g |
$112.0 | 2023-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13014-5.0g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 95% | 5.0g |
¥1413.0000 | 2024-07-24 | |
Chemenu | CM390557-5g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 95%+ | 5g |
$215 | 2023-01-09 | |
Enamine | EN300-53653-1.0g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 1g |
$117.0 | 2023-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13014-10G |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 95% | 10g |
¥ 2,560.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13014-5G |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 95% | 5g |
¥ 1,438.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13014-1G |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 95% | 1g |
¥ 402.00 | 2023-04-14 | |
Enamine | EN300-53653-0.25g |
3-(morpholin-4-yl)propanethioamide |
16888-44-1 | 0.25g |
$107.0 | 2023-06-04 |
3-(morpholin-4-yl)propanethioamide 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
3-(morpholin-4-yl)propanethioamideに関する追加情報
Recent Advances in the Study of 3-(morpholin-4-yl)propanethioamide (CAS: 16888-44-1) in Chemical Biology and Pharmaceutical Research
The compound 3-(morpholin-4-yl)propanethioamide (CAS: 16888-44-1) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This thioamide derivative, featuring a morpholine moiety, has demonstrated promising biological activities that warrant further investigation. Recent studies have explored its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
Structural analysis reveals that the morpholine ring contributes to the molecule's solubility and bioavailability, while the thioamide group serves as a key functional moiety for interaction with biological targets. Computational docking studies published in 2023 suggest that 3-(morpholin-4-yl)propanethioamide can effectively bind to the active sites of several clinically relevant enzymes, including carbonic anhydrases and protein kinases.
In antimicrobial research, a 2024 study demonstrated significant activity of 3-(morpholin-4-yl)propanethioamide against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 8-16 μg/mL. The compound appears to disrupt bacterial cell wall biosynthesis through a novel mechanism distinct from existing β-lactam antibiotics.
Pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles for this compound, with oral bioavailability estimated at 65-70% in rodent studies. The morpholine moiety appears to contribute to improved blood-brain barrier penetration compared to similar thioamide derivatives without this structural feature.
Recent synthetic chemistry advancements have enabled more efficient production of 3-(morpholin-4-yl)propanethioamide, with a 2023 publication describing a one-pot synthesis method that achieves 85% yield. This development addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
Ongoing clinical research is investigating the safety profile of this compound, with preliminary toxicology data suggesting a favorable therapeutic window. Researchers are particularly interested in its potential application in neurological disorders, given its ability to modulate glutamatergic signaling while showing minimal off-target effects in preliminary screens.
The future research directions for 3-(morpholin-4-yl)propanethioamide include structure-activity relationship studies to optimize its pharmacological properties, as well as investigation of its potential in combination therapies. Its unique chemical features and demonstrated biological activities position it as a promising candidate for further drug development efforts across multiple therapeutic areas.
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